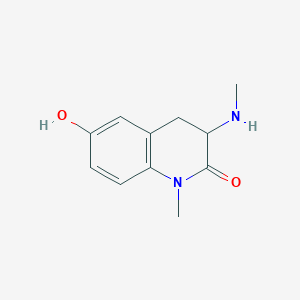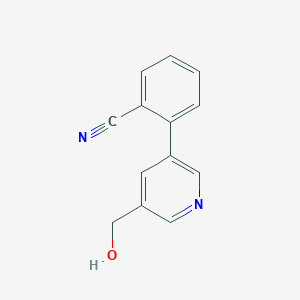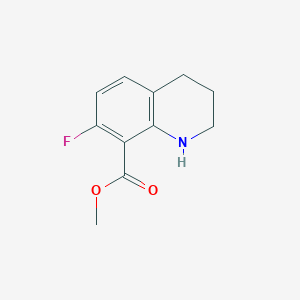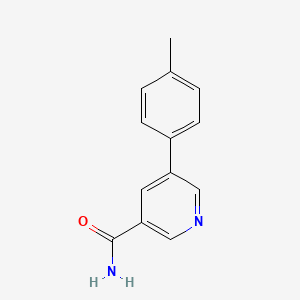
8-Ethoxyindolizine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethoxyindolizine-7-carboxylic acid is a nitrogen-containing heterocyclic compound. Indolizines, including this compound, are known for their significant biological activities and are widely used in various fields of chemistry and biology. The indolizine core is a crucial structural motif in many natural products and synthetic compounds, contributing to their diverse biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxyindolizine-7-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the cyclocondensation of 2-pyridylacetate with various benzophenones, followed by aldol condensation of the pyridinium intermediate . Another approach involves the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine, leading to the formation of indolizines .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling methods are also explored for efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Ethoxyindolizine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the indolizine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
8-Ethoxyindolizine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic fluorescent molecules for material applications
Mécanisme D'action
The mechanism of action of 8-Ethoxyindolizine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of DNA topoisomerase, affecting DNA replication and cell division .
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Camptothecin: A cytotoxic quinoline alkaloid with an indolizine core.
8-Hydroxyquinoline: A compound with diverse biological activities.
Uniqueness: 8-Ethoxyindolizine-7-carboxylic acid is unique due to its specific ethoxy and carboxylic acid functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H11NO3 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
8-ethoxyindolizine-7-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c1-2-15-10-8(11(13)14)5-7-12-6-3-4-9(10)12/h3-7H,2H2,1H3,(H,13,14) |
Clé InChI |
SJNOKPIQQZNQAM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CN2C1=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11893442.png)





![Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B11893497.png)


